molecular formula C10H18Cl2N2S B2381454 N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride CAS No. 2320574-18-1

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride

Cat. No. B2381454
CAS RN: 2320574-18-1
M. Wt: 269.23
InChI Key: UFQFRTNDEUHQGJ-UHFFFAOYSA-N
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Description

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride, also known as MTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MTA is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which involves thiazole derivatives, explored their antimicrobial and cytotoxic activity. This research demonstrated that certain compounds exhibited good antibacterial activity, while others showed promising cytotoxic activity in vitro, indicating their potential application in developing new antimicrobial agents (Noolvi et al., 2014).

Antidepressant Effect Synthesis

Another study focused on the synthesis of chlorinated tetracyclic compounds, investigating their potential antidepressant effect in mice. This research is particularly interesting for its exploration of novel compounds with potential applications in treating depression. The compounds synthesized showed significant antidepressant effects, suggesting the therapeutic potential of such structures (Karama et al., 2016).

Anticancer Agents Development

Research into thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents highlighted the pharmacological potential of thiazole derivatives. This study synthesized a series of compounds and evaluated them as anticancer agents, with some showing promising results against specific cancer cell lines, underscoring the importance of thiazole derivatives in developing new anticancer therapies (Gomha et al., 2017).

properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.2ClH/c1-8-10(13-7-12-8)6-11-9-4-2-3-5-9;;/h7,9,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQFRTNDEUHQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride

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